Cas no 21867-69-6 (1-(4-Methoxybenzyl)piperazine)

1-(4-Methoxybenzyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxybenzyl group. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The methoxybenzyl moiety enhances solubility and stability, making it useful in medicinal chemistry applications. Its well-defined reactivity allows for selective functionalization, enabling the development of novel derivatives. The compound is characterized by high purity and consistent performance, ensuring reliable results in experimental settings. Suitable for use in drug discovery and fine chemical synthesis, it serves as a valuable building block for researchers seeking tailored modifications in heterocyclic chemistry.
1-(4-Methoxybenzyl)piperazine structure
1-(4-Methoxybenzyl)piperazine structure
Product name:1-(4-Methoxybenzyl)piperazine
CAS No:21867-69-6
MF:C12H18N2O
MW:206.284122943878
MDL:MFCD01075236
CID:265920
PubChem ID:231905

1-(4-Methoxybenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxybenzyl)piperazine
    • Piperazine,1-[(4-methoxyphenyl)methyl]-
    • 1-(4-Methoxy-benzyl)-piperazin
    • 1-(4-methoxy-benzyl)-piperazine
    • 1-(4-methoxybenzyl)piperazine(SALTDATA: FREE)
    • 1-[(4-Methoxyphenyl)methyl]piperazine
    • BUTTPARK 368-53
    • Methoxybenzylpiperazine
    • N-(4-methoxybenzyl)piperazine
    • Piperazine,1-[(4-Methoxyphenyl)Methyl]
    • p-methoxybenzylpiperazine
    • 21867-69-6
    • Oprea1_088868
    • DTXSID90944469
    • NSC28737
    • 1-(4-Methoxybenzyl)piperazine, 97%
    • (4-methoxybenzyl)piperazine
    • 1-(4-Methoxybenzyl)piperazine #
    • NSC-28737
    • AKOS000198967
    • Piperazine, 1-(4-methoxyphenylmethyl)-
    • SCHEMBL592479
    • MFCD01075236
    • CS-0182205
    • BB 0216510
    • HMS1684N09
    • AB00819041-04
    • CHEMBL1623354
    • NCGC00245271-01
    • LF-0541
    • Piperazine, 1-(4-methoxybenzyl)-
    • 1-(4-methoxy-phenylmethyl)piperazine
    • Oprea1_442828
    • FT-0646798
    • A815719
    • EN300-34399
    • SY079996
    • 1-(4-methoxybenzyl)-piperazine
    • C12H18N2O
    • p-MeOBZP
    • DB-016547
    • STK193456
    • p-MeOBP
    • AK-968/13146409
    • para-methyoxybenzylpiperazine
    • MDL: MFCD01075236
    • Inchi: InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
    • InChI Key: MGLUVVBFISROAH-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(CN2CCNCC2)C=C1

Computed Properties

  • Exact Mass: 206.14200
  • Monoisotopic Mass: 206.141913202 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Molecular Weight: 206.28
  • Topological Polar Surface Area: 24.5Ų
  • XLogP3: 1.1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: solid
  • Melting Point: 32-36 °C (lit.)
  • Boiling Point: 144 °C
  • Flash Point: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • PSA: 24.50000
  • LogP: 1.36710
  • Solubility: Not determined

1-(4-Methoxybenzyl)piperazine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R22
  • HazardClass:IRRITANT

1-(4-Methoxybenzyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Methoxybenzyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55099-25g
1-(4-Methoxybenzyl)piperazine, 97%
21867-69-6 97%
25g
¥19072.00 2023-02-24
Key Organics Ltd
LF-0541-5MG
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 >90%
5mg
£46.00 2023-09-09
TRC
M219120-250mg
1-(4-Methoxybenzyl)piperazine
21867-69-6
250mg
$ 80.00 2022-06-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY079996-1g
1-(4-Methoxybenzyl)piperazine
21867-69-6 ≥97%
1g
¥256.00 2024-08-09
Enamine
EN300-34399-50g
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 95%
50g
$1350.0 2023-09-03
Enamine
EN300-34399-1.0g
1-[(4-methoxyphenyl)methyl]piperazine
21867-69-6 95.0%
1.0g
$47.0 2025-03-18
Chemenu
CM112726-25g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
25g
$1800 2021-08-06
TRC
M219120-50mg
1-(4-Methoxybenzyl)piperazine
21867-69-6
50mg
$ 65.00 2022-06-04
Chemenu
CM112726-10g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
10g
$960 2023-03-04
Chemenu
CM112726-5g
1-(4-methoxybenzyl)piperazine
21867-69-6 95%
5g
$600 2021-08-06

1-(4-Methoxybenzyl)piperazine Production Method

1-(4-Methoxybenzyl)piperazine Related Literature

Additional information on 1-(4-Methoxybenzyl)piperazine

1-(4-Methoxybenzyl)piperazine: A Comprehensive Overview

The compound 1-(4-Methoxybenzyl)piperazine (CAS No. 21867-69-6) is a fascinating molecule with significant applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique chemical properties and versatile reactivity, making it a valuable building block in modern drug discovery and development.

1-(4-Methoxybenzyl)piperazine is an organic compound characterized by a piperazine ring substituted with a 4-methoxybenzyl group. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and act as a ligand in various biological systems. The presence of the 4-methoxybenzyl group introduces additional functionality, enhancing the compound's versatility in chemical reactions and biological interactions.

Recent studies have highlighted the potential of 1-(4-Methoxybenzyl)piperazine in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive molecules, including kinase inhibitors and GPCR modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer drug development.

The synthesis of 1-(4-Methoxybenzyl)piperazine typically involves nucleophilic substitution or coupling reactions. One common approach is the reaction of piperazine with 4-methoxybenzyl halides under appropriate conditions. This method ensures high yields and good purity, making it suitable for large-scale production in pharmaceutical settings.

In terms of physical properties, 1-(4-Methoxybenzyl)piperazine is a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as dichloromethane and ethanol but poorly soluble in water. These properties make it ideal for use in organic synthesis where solvent compatibility is crucial.

One of the most exciting developments involving 1-(4-Methoxybenzyl)piperazine is its application in peptide synthesis. The compound's ability to act as a protecting group for amino acids has been extensively studied. A 2022 paper in *Organic Process Research & Development* reported that this compound significantly improves the efficiency of peptide coupling reactions, leading to higher yields and purer products.

Moreover, 1-(4-Methoxybenzyl)piperazine has been explored as a chiral auxiliary in asymmetric synthesis. Its rigid structure and ability to induce asymmetry make it a valuable tool for synthesizing enantiomerically enriched compounds, which are critical in drug development.

From an environmental standpoint, studies have shown that 1-(4-Methoxybenzyl)piperazine has low toxicity to aquatic organisms when used at recommended levels. However, like all chemicals, proper handling and disposal are essential to minimize environmental impact.

In conclusion, 1-(4-Methoxybenzyl)piperazine (CAS No. 21867-69-6) is a versatile compound with wide-ranging applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical properties and reactivity continue to make it an invaluable tool for researchers and industry professionals alike.

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Amadis Chemical Company Limited
(CAS:21867-69-6)1-(4-Methoxybenzyl)piperazine
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Purity:99%/99%/99%
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Price ($):669.0/1110.0/346.0